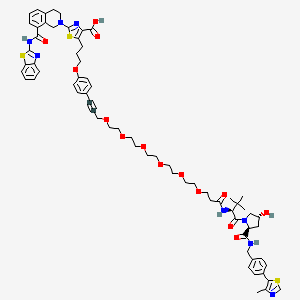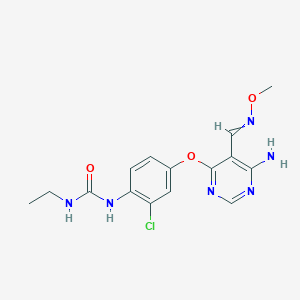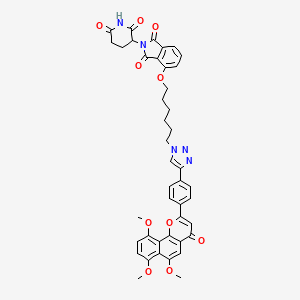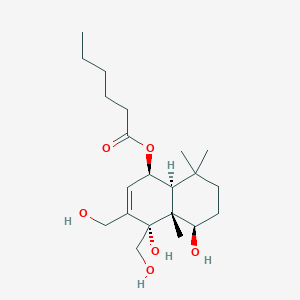
para-fluoro Phenethyl 4-ANPP (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
para-fluoro Phenethyl 4-ANPP (hydrochloride): . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From N-phenethyl-4-piperidinone (NPP) and Aniline:
Step 1: N-phenethyl-4-piperidinone (NPP) reacts with aniline to form 4-ANPP.
-
From 4-anilinopiperidine:
Industrial Production Methods: The industrial production of para-fluoro Phenethyl 4-ANPP (hydrochloride) involves large-scale synthesis using the above-mentioned routes, followed by purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: para-fluoro Phenethyl 4-ANPP can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the para-fluoro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
para-fluoro Phenethyl 4-ANPP (hydrochloride) is used in various scientific research applications, including:
Biology: Studying the interaction of opioid receptors with synthetic opioids.
Medicine: Researching the pharmacological effects and potential therapeutic uses of synthetic opioids.
Industry: Used in the development and testing of new synthetic opioids and related compounds.
Mechanism of Action
The mechanism of action of para-fluoro Phenethyl 4-ANPP (hydrochloride) involves its interaction with opioid receptors in the central nervous system. The compound binds to the µ-opioid receptors, mimicking the effects of natural opioids and producing analgesic effects . The molecular pathways involved include the inhibition of adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of neurotransmitter release .
Comparison with Similar Compounds
4-ANPP: A precursor in the synthesis of fentanyl and its analogs.
para-fluoro 4-ANBP: An intermediate in the synthesis of N-benzyl para-fluoro norfentanyl.
Uniqueness: para-fluoro Phenethyl 4-ANPP (hydrochloride) is unique due to its para-fluoro substitution, which enhances its binding affinity to opioid receptors compared to non-fluorinated analogs . This structural modification also influences its pharmacokinetic properties, making it a valuable compound for research and forensic applications .
Properties
Molecular Formula |
C27H32ClFN2 |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N,1-bis(2-phenylethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C27H31FN2.ClH/c28-25-11-13-26(14-12-25)30(22-16-24-9-5-2-6-10-24)27-17-20-29(21-18-27)19-15-23-7-3-1-4-8-23;/h1-14,27H,15-22H2;1H |
InChI Key |
ORHNPRPUPKCZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=C(C=C3)F)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B10821845.png)
![4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821853.png)


![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B10821863.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821869.png)
![N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B10821872.png)

![2-[(5S,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821882.png)




